2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)-

Catalog No.
S13031902
CAS No.
145986-17-0
M.F
C8H9IN2O4S
M. Wt
356.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1...

CAS Number

145986-17-0

Product Name

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)-

IUPAC Name

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione

Molecular Formula

C8H9IN2O4S

Molecular Weight

356.14 g/mol

InChI

InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1

InChI Key

UYRNPIMGMUUQJL-NTSWFWBYSA-N

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)I

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- is a chemical compound characterized by its unique structure and properties. It has a molecular formula of C8H10N2O4SC_8H_{10}N_2O_4S and a molecular weight of approximately 230.24 g/mol. This compound is notable for its pyrimidine core, which is substituted with a hydroxymethyl group and an oxathiolane moiety, making it structurally distinct from other pyrimidinediones. It is also recognized as an impurity reference material in antiviral drug formulations, particularly associated with lamivudine, an antiretroviral medication used to treat HIV and hepatitis B .

The chemical reactivity of 2,4(1H,3H)-pyrimidinedione derivatives typically involves nucleophilic substitutions and electrophilic additions due to the presence of carbonyl groups in the pyrimidine ring. The hydroxymethyl group can participate in further reactions, such as:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
  • Condensation: It may undergo condensation reactions with amines or alcohols to form more complex structures.
  • Iodination: The presence of iodine in the compound indicates potential for substitution reactions where iodine can be replaced by other nucleophiles.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics.

Research indicates that 2,4(1H,3H)-pyrimidinedione derivatives possess significant biological activities. The compound is primarily recognized for its role as an impurity in antiviral drugs like lamivudine. Its structural components suggest potential interactions with viral enzymes or host cell mechanisms that could inhibit viral replication. The biological activity can be attributed to:

  • Antiviral Properties: Similar compounds have shown efficacy against various viruses by interfering with viral RNA synthesis.
  • Cytotoxicity: Some derivatives exhibit cytotoxic effects on cancer cells, indicating potential applications in cancer therapy.

Several synthetic routes have been explored for the preparation of 2,4(1H,3H)-pyrimidinedione derivatives:

  • Cyclization Reactions: Starting from appropriate precursors such as urea or thiourea and aldehydes, cyclization can yield pyrimidinedione frameworks.
  • Functional Group Modifications: The introduction of the hydroxymethyl and oxathiolane groups can be achieved through specific functionalization strategies involving protecting group chemistry and selective reductions.
  • Iodination: Iodination can be performed using iodine reagents under controlled conditions to ensure the desired substitution at the 5-position of the pyrimidine ring.

These methods are essential for producing the compound in sufficient purity for research and pharmaceutical applications.

The primary applications of 2,4(1H,3H)-pyrimidinedione include:

  • Antiviral Drug Development: As an impurity reference material in antiviral formulations like lamivudine.
  • Research: Used in studies investigating the structure-activity relationship of pyrimidine derivatives.
  • Pharmaceutical Standards: Serves as a benchmark for quality control in drug manufacturing processes.

Interaction studies are critical for understanding how 2,4(1H,3H)-pyrimidinedione interacts with biological targets. Preliminary studies suggest that it may bind to viral polymerases or other key enzymes involved in nucleic acid synthesis. These interactions could lead to:

  • Inhibition of Viral Replication: By interfering with enzyme activity.
  • Synergistic Effects: When combined with other antiviral agents, potentially enhancing therapeutic efficacy.

Further research is needed to elucidate the precise mechanisms of action.

Several compounds share structural similarities with 2,4(1H,3H)-pyrimidinedione. Here are some notable examples:

Compound NameIUPAC NameMolecular FormulaKey Features
UracilPyrimidine-2,4(1H,3H)-dioneC4H4N2O2C_4H_4N_2O_2Naturally occurring nucleobase; involved in RNA synthesis.
Thymine5-Methylpyrimidine-2,4(1H,3H)-dioneC5H6N2O2C_5H_6N_2O_2Methylated derivative of uracil; key component of DNA.
Lamivudine(−)-β-L-2',3'-dideoxy-3'-thiacytidineC15H14N2O4SC_{15}H_{14}N_{2}O_{4}SAntiretroviral drug; structurally related but more complex.

The uniqueness of 2,4(1H,3H)-pyrimidinedione lies in its specific substitution pattern which may influence its biological activity differently compared to these similar compounds. Its role as an impurity reference material also sets it apart from naturally occurring nucleobases like uracil and thymine.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

355.93278 g/mol

Monoisotopic Mass

355.93278 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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